![molecular formula C4H4BrN3O2S B2496212 3-Bromopyrazine-2-sulfonamide CAS No. 2580210-60-0](/img/structure/B2496212.png)
3-Bromopyrazine-2-sulfonamide
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Overview
Description
3-Bromopyrazine-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a derivative of pyrazine, a heterocyclic aromatic compound that has been extensively studied for its biological and chemical properties.
Scientific Research Applications
Organic Synthesis and Functionalization
3-Bromopyrazine-2-sulfonamide serves as a versatile reagent:
For reference:
Mechanism of Action
Target of Action
3-Bromopyrazine-2-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target enzymes involved in the synthesis of folic acid, a crucial component for DNA synthesis in bacteria . .
Mode of Action
Sulfonamides, including 3-Bromopyrazine-2-sulfonamide, are structural analogues of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid . They act as competitive inhibitors, binding to the active site of the enzyme dihydropteroate synthetase, thereby preventing the incorporation of PABA into the folic acid molecule . This inhibits the production of folic acid, leading to a deficiency in the bacterial cell, which in turn inhibits DNA synthesis and bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromopyrazine-2-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, 3-Bromopyrazine-2-sulfonamide prevents the production of dihydrofolic acid, a precursor to folic acid . This leads to a decrease in the availability of folic acid, which is essential for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 3-Bromopyrazine-2-sulfonamide’s action primarily involve the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, an essential component for DNA synthesis, 3-Bromopyrazine-2-sulfonamide prevents the replication of bacterial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromopyrazine-2-sulfonamide. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of 3-Bromopyrazine-2-sulfonamide .
properties
IUPAC Name |
3-bromopyrazine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNUWYKVJYQXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrazine-2-sulfonamide |
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